molecular formula C7H8ClFN2 B1466164 2-Chloro-5-fluoro-4-isopropyl-pyrimidine CAS No. 1463484-25-4

2-Chloro-5-fluoro-4-isopropyl-pyrimidine

Cat. No. B1466164
M. Wt: 174.6 g/mol
InChI Key: OERSDRQKVAOYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889856B2

Procedure details

A solution of 5-fluoro-2-chloropyrimidine (5.00 g, 37.7 mmol) in 1,2-dimethoxyethane (25 mL) is treated with a solution of 2 M isopropyl magnesium chloride in tetrahydrofuran (28.3 mL, 56.6 mmol) while keeping the temperature below 15° C. The resulting solution is stirred for one hour under nitrogen and then cooled to 0° C. and treated drop wise with a solution of triethylamine (5.76 mL, 37.7 mmol) in tetrahydrofuran (5 mL). A solution of iodine (9.58 g, 37.7 mmol) in tetrahydrofuran (20 mL) is added. The reaction is quenched with water and saturated sodium bicarbonate and saturated sodium bisulfate are added. The mixture is extracted three times with ethyl acetate. The combined organic layers are dried over sodium sulfate and the solvent is removed under vacuum. The crude product is purified over silica gel with a 30 minute gradient, dichloromethane/hexanes (5 to 100%) to give the title compound (2.55 g, 39%). GC/MS (m/e): 174.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
28.3 mL
Type
solvent
Reaction Step One
Quantity
5.76 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
9.58 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH:9]([Mg]Cl)([CH3:11])[CH3:10].C(N(CC)CC)C.II>COCCOC.O1CCCC1>[Cl:8][C:5]1[N:6]=[C:7]([CH:9]([CH3:11])[CH3:10])[C:2]([F:1])=[CH:3][N:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=NC(=NC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
28.3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.76 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
9.58 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for one hour under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 15° C
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with water and saturated sodium bicarbonate and saturated sodium bisulfate
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified over silica gel with a 30 minute gradient, dichloromethane/hexanes (5 to 100%)
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.